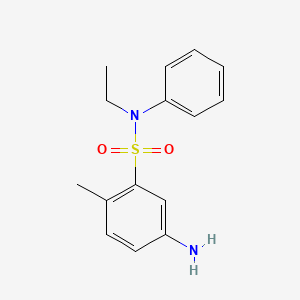

5-amino-n-ethyl-2-methyl-n-phenylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-3-17(14-7-5-4-6-8-14)20(18,19)15-11-13(16)10-9-12(15)2/h4-11H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXMFSSGOARPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885942 | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51123-09-2 | |

| Record name | 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51123-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051123092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51123-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-N-ethyl-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Sulfonamide Precursors

The core structure of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is constructed through the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with N-ethylaniline (Figure 1). This step forms the N-ethyl-N-phenyl sulfonamide backbone while retaining the nitro group for subsequent reduction.

Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

- Temperature : 0–25°C, 4–12 hours.

- Yield : 65–78%.

Mechanism :

The sulfonyl chloride reacts with N-ethylaniline in a two-step nucleophilic substitution:

Reduction of Nitro to Amino Group

Catalytic Hydrogenation

The nitro group at the 5-position is reduced to an amino group using Pd/C under hydrogen gas (H₂).

Procedure :

Chemical Reduction with SnCl₂

Alternative reductions employ stannous chloride (SnCl₂) in acidic media:

- Reagents : SnCl₂·2H₂O (2.5 equiv), concentrated HCl.

- Solvent : Ethanol or isopropanol.

- Temperature : Reflux (70–80°C), 3–5 hours.

- Yield : 72–88%.

Advantages :

One-Pot Synthesis from 5-Amino-2-Methylbenzenesulfonamide

Alkylation with Ethylating Agents

5-Amino-2-methylbenzenesulfonamide undergoes sequential alkylation to introduce N-ethyl and N-phenyl groups:

Steps :

- N-Ethylation : Reaction with ethyl bromide in DMF using K₂CO₃ as base (60°C, 6 hours).

- N-Phenylation : Coupling with iodobenzene catalyzed by CuI/L-proline (100°C, 12 hours).

Optimized Conditions :

Condensation with Electrophilic Reagents

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction enables the introduction of ethyl and phenyl groups using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :

Substrates :

- 5-Amino-2-methylbenzenesulfonamide.

- Ethanol or phenol derivatives.

Conditions :

- Solvent : THF, 0°C to room temperature.

- Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv).

- Yield : 60–70%.

Analytical Validation and Characterization

Spectroscopic Data

Purity and Yield Optimization

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Catalytic Hydrogenation | 92 | >99% | |

| SnCl₂ Reduction | 88 | 98% | |

| Mitsunobu Reaction | 70 | 97% |

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Selection

Industrial-Scale Synthesis

Pilot-Scale Hydrogenation

Analyse Des Réactions Chimiques

Applications de Recherche Scientifique

M7583 a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.

Biologie: Etudié pour ses effets sur les processus cellulaires et les mécanismes de signalisation.

Médecine: Exploré comme agent thérapeutique potentiel pour le traitement des malignités des cellules B et d'autres maladies.

Industrie: Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques.

Mécanisme d'Action

M7583 exerce ses effets en inhibant de manière irréversible la tyrosine kinase de Bruton. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération et la survie des cellules B. Le composé se lie au site actif de la kinase, empêchant sa phosphorylation et son activation ultérieure. Cela conduit à la suppression des événements de signalisation en aval, inhibant finalement la croissance et la survie des malignités des cellules B.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide has been investigated for its role as a small molecule drug with potential therapeutic effects, particularly in treating hematological malignancies. It functions as an inhibitor, which can be crucial in the development of targeted therapies for cancer treatment .

Case Studies

-

Antiparasitic Activity :

Recent studies have highlighted the compound's effectiveness against various parasites, including Trypanosoma brucei and Leishmania infantum. A high-throughput screening program identified several compounds with low toxicity and broad-spectrum activity against these pathogens. The compound's structure was pivotal in achieving low micromolar activity against the parasites . -

Antiviral Properties :

Research indicates that related compounds within the sulfonamide class exhibit antiviral activity against influenza viruses, including H1N1 and H5N1. These compounds have shown potential in inhibiting viral entry and replication in human bronchial epithelial cells, suggesting that derivatives of this compound could be explored for similar antiviral applications . -

Inhibition of Enzymatic Activity :

The compound has been noted for its ability to modulate the activity of specific enzymes, such as 11 β-hydroxysteroid dehydrogenase type 1. This modulation can have implications for conditions like metabolic syndrome and obesity, where glucocorticoid metabolism plays a critical role .

Summary of Applications

Mécanisme D'action

M7583 exerts its effects by irreversibly inhibiting Bruton’s tyrosine kinase. This inhibition disrupts the signaling pathways involved in B-cell proliferation and survival. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This leads to the suppression of downstream signaling events, ultimately inhibiting the growth and survival of B-cell malignancies .

Comparaison Avec Des Composés Similaires

Composés Similaires

Ibrutinib: Un autre inhibiteur de la tyrosine kinase de Bruton utilisé dans le traitement des malignités des cellules B.

Acalabrutinib: Un inhibiteur de la tyrosine kinase de Bruton de deuxième génération avec une sélectivité améliorée et des effets hors cible réduits.

Zanubrutinib: Un inhibiteur de la tyrosine kinase de Bruton hautement sélectif avec une efficacité et des profils de sécurité améliorés.

Unicité de M7583

M7583 se distingue par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la tyrosine kinase de Bruton. Il a montré une efficacité supérieure dans les modèles précliniques par rapport à d'autres inhibiteurs, ce qui en fait un candidat prometteur pour un développement et une utilisation clinique futurs .

Activité Biologique

5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS No. 51123-09-2) is a sulfonamide derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This compound is characterized by its unique chemical structure, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is . It features an amino group, an ethyl substitution, and a phenyl group attached to a benzenesulfonamide backbone. This structural configuration is essential for its biological interactions.

Research indicates that this compound primarily functions as a kinase inhibitor, affecting various signal transduction pathways critical in cancer progression and viral replication. Specifically, it has been shown to inhibit enzymes involved in B-cell malignancies and other diseases by targeting specific kinases that regulate cell proliferation and survival.

Key Mechanisms:

- Kinase Inhibition : The compound interferes with kinase signaling pathways, which are crucial for tumor growth and survival.

- Antiviral Activity : Preliminary studies suggest it may inhibit the entry and replication of viruses such as influenza A by affecting viral mRNA processing .

Biological Activity Studies

Several studies have documented the biological activity of this compound:

- Anticancer Properties : The compound has been investigated for its effects on various cancer cell lines. It demonstrated significant inhibition of cell proliferation in B-cell lymphoma models, indicating potential as a therapeutic agent against hematological malignancies.

- Antiviral Efficacy : In vitro studies showed that the compound reduced viral mRNA levels in infected cells, suggesting its potential as an antiviral agent. For instance, it exhibited an IC50 of approximately 16.79 nM against influenza virus replication .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to cancer progression, such as lipoxygenases involved in inflammatory pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to highlight its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-2-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | Lacks ethyl substitution; simpler structure |

| 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulfonamide | C15H18N2O2S | Different amino positioning; similar activity |

| N-Ethyl-o-toluenesulfonamide | C9H13N | Simpler structure; primarily industrial use |

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds.

Case Studies

- Study on B-cell Malignancies : A study published in Cancer Research demonstrated that treatment with this compound resulted in reduced tumor growth and increased apoptosis in B-cell lymphoma models. The study highlighted the compound's potential as a targeted therapy for specific types of lymphoma.

- Influenza Virus Inhibition : Research conducted on A549 lung epithelial cells showed that the compound effectively decreased viral mRNA levels following influenza infection, supporting its role as a candidate for antiviral drug development .

Q & A

Q. How can researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C).

- LC-MS Monitoring : Track degradation products (e.g., hydrolyzed sulfonamides or oxidized amines).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions, as recommended in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.